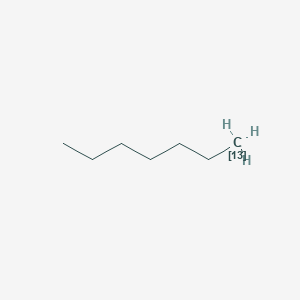

Heptane-1-13C

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(113C)heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNFDUFMRHMDMM-OUBTZVSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584045 |

Source

|

| Record name | (1-~13~C)Heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75560-45-1 |

Source

|

| Record name | (1-~13~C)Heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 75560-45-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Heptane-1-¹³C (CAS 75560-45-1)

This guide provides a comprehensive technical overview of Heptane-1-¹³C, a stable isotope-labeled compound essential for advanced research in metabolism, pharmacokinetics, and quantitative bioanalysis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and critical applications of this powerful analytical tool.

Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling is a cornerstone of modern biomedical and chemical research. By replacing an atom in a molecule with its heavier, non-radioactive isotope, such as replacing ¹²C with ¹³C, we can create a tracer that is chemically identical to the parent compound but physically distinguishable by its mass.[1] This distinction allows for precise tracking and quantification in complex biological systems without the complications of radioactivity.[2]

Heptane-1-¹³C is the n-heptane molecule in which the carbon atom at position 1 has been replaced with a ¹³C isotope.[3] This specific labeling provides a unique mass signature (M+1) that makes it an invaluable tool for applications requiring high sensitivity and accuracy, such as metabolic flux analysis and as an internal standard for mass spectrometry.[2][4]

Physicochemical and Spectroscopic Properties

The introduction of a single ¹³C atom has a negligible effect on the bulk physicochemical properties of the molecule. Therefore, the properties of Heptane-1-¹³C are virtually identical to those of unlabeled n-heptane.[5]

Table 1: Core Physicochemical Properties of Heptane-1-¹³C

| Property | Value | Source(s) |

| Identifier | ||

| CAS Number | 75560-45-1 | [6] |

| Formula & Weight | ||

| Linear Formula | CH₃(CH₂)₅¹³CH₃ | [3][6] |

| Molecular Weight | 101.19 g/mol | [6] |

| Physical Properties | ||

| Appearance | Colorless liquid | [5] |

| Odor | Petroleum-like | [5] |

| Density | 0.691 g/mL at 25 °C | [3] |

| Melting Point | -91 °C | [3] |

| Boiling Point | 98 °C | [3] |

| Solubility in Water | 0.0003% at 25 °C (practically insoluble) | [5][7] |

| Refractive Index (n20/D) | 1.378 | [3] |

| Spectroscopic Data | ||

| Mass Shift vs. Unlabeled | M+1 | [3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |

Synthesis and Quality Control

The targeted synthesis of Heptane-1-¹³C is critical to ensure the label is at the correct position and that isotopic purity is high. While multiple synthetic routes exist for alkanes, a common and efficient method for introducing a ¹³C label at a terminal position involves a Grignard reaction.[8]

Rationale for Synthetic Strategy

The Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds.[8] Using a ¹³C-labeled methylating agent, such as ¹³C-methyl iodide (¹³CH₃I), allows for the precise and high-yield introduction of the isotopic label at the desired terminal position. This approach offers superior control compared to methods that might involve scrambling of the label.

Step-by-Step Synthesis Protocol

-

Preparation of Hexylmagnesium Bromide (Grignard Reagent): 1-Bromohexane is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form hexylmagnesium bromide. Maintaining anhydrous conditions is paramount, as any trace of water will quench the Grignard reagent.

-

¹³C-Labeling Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ¹³C-methyl iodide (≥99% isotopic purity) in anhydrous diethyl ether is then added dropwise. The reaction is typically stirred at room temperature to ensure completion.

-

Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Final Purification: The crude product is purified by fractional distillation to yield high-purity Heptane-1-¹³C. The significantly different boiling points of the desired product (heptane) and any unreacted starting materials or side products allow for effective separation.

Quality Control and Validation

To be a trustworthy scientific tool, the final product must be rigorously validated.

-

Identity and Isotopic Position Confirmation (¹³C NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method to confirm the label's position.[9] The ¹³C NMR spectrum will show a significantly enhanced signal for the C1 carbon relative to the natural abundance signals of the other carbons, confirming the ¹³C enrichment at the intended position.[10]

-

Isotopic Purity Assessment (GC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the isotopic purity. The mass spectrum will show a molecular ion peak (M⁺) at m/z 101, confirming the incorporation of one ¹³C atom. The ratio of the signal at m/z 101 to the signal at m/z 100 (unlabeled heptane) is used to calculate the isotopic enrichment, which should be ≥99%.[11]

-

Chemical Purity Assessment (GC-FID): Gas Chromatography with Flame Ionization Detection (GC-FID) is used to determine the chemical purity, ensuring the absence of other organic contaminants.

Core Applications in Research and Drug Development

The unique properties of Heptane-1-¹³C make it a critical reagent in two major areas: tracing metabolic pathways and serving as a gold-standard internal standard for quantitative analysis.

Application 1: Metabolic Pathway Tracing

Heptane, though often considered biochemically inert, is metabolized in mammals, primarily by cytochrome P450 enzymes in the liver.[12] This metabolism can produce various oxidized products, including heptanols and heptanones.[11] Understanding the biotransformation of such aliphatic hydrocarbons is crucial in toxicology and drug metabolism studies.

Experimental Causality: Using Heptane-1-¹³C allows researchers to administer a known quantity of the compound and trace the ¹³C label as it is incorporated into downstream metabolites.[13][14] This provides unambiguous evidence of metabolic pathways, unlike methods that only measure the rise and fall of unlabeled metabolite pools.

Workflow: Tracing n-Heptane Metabolism

-

Administration: Heptane-1-¹³C is administered to the biological system (e.g., in vivo animal model, cultured liver cells).

-

Sample Collection: Biological samples (e.g., urine, blood, cell lysates) are collected over a time course.

-

Metabolite Extraction: Metabolites are extracted from the biological matrix using an appropriate solvent system.

-

LC-MS/MS Analysis: The extracts are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The instrument is configured to specifically detect the mass of the expected ¹³C-labeled metabolites (e.g., ¹³C-heptanols, ¹³C-heptanones).

-

Data Analysis: The presence and quantity of the ¹³C-labeled metabolites are determined, confirming the metabolic fate of the heptane molecule.

Sources

- 1. researchgate.net [researchgate.net]

- 2. romerlabs.com [romerlabs.com]

- 3. This compound 13C 99atom 75560-45-1 [sigmaaldrich.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 13C 99atom 75560-45-1 [sigmaaldrich.com]

- 7. Heptane Solvent Properties [macro.lsu.edu]

- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. epic.awi.de [epic.awi.de]

- 11. researchgate.net [researchgate.net]

- 12. Multiplicity of n-heptane oxidation pathways catalyzed by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

Technical Guide: Molecular Weight Distinction & Application of Heptane vs. Heptane-1-13C

Executive Summary

In the precision-demanding fields of metabolomics, fluxomics, and pharmacokinetic (PK) profiling, the distinction between n-Heptane (

This guide details the physicochemical basis of this difference, its critical role in avoiding chromatographic isotope effects (CIE) common with deuterated standards, and the fragmentation logic required to trace carbon fate in metabolic pathways.

The Physics of Mass: Exact Calculations

To utilize this compound effectively as an internal standard or tracer, one must move beyond "Molecular Weight" (average mass) to Monoisotopic Mass (exact mass of the primary isotopologue).

Atomic Constants

Calculations are based on IUPAC standard atomic masses:

- C : 12.000000 Da (Defined standard)

- C : 13.003355 Da

- H : 1.007825 Da

Comparative Mass Analysis

The following table contrasts natural n-Heptane with this compound. Note that natural heptane is a mixture of isotopologues, but for HRMS, we calculate the mass of the monoisotopic peak (

| Parameter | n-Heptane ( | This compound ( | Difference ( |

| Formula | C | +1 Neutron | |

| Calculation | N/A | ||

| Exact Mass | 100.125200 Da | 101.128555 Da | 1.003355 Da |

| Nominal Mass | 100 Da | 101 Da | 1 Da |

Critical Insight: The mass defect (decimal portion) differs slightly. In ultra-high resolution MS (e.g., FT-ICR or Orbitrap), the mass defect difference is negligible for this pair, but the +1.003355 Da shift is the precise target for extracted ion chromatograms (XIC).

The Analytical Edge: Mass Spectrometry Implications

Fragmentation Logic & Positional Tracing

In Electron Ionization (EI) MS, heptane fragments primarily via C-C bond scission. The location of the

Fragmentation Rules for this compound:

-

Retained Label: If the fragment contains C1, its mass shifts by +1.

-

Lost Label: If the fragment loses C1 (neutral loss), its mass is identical to natural heptane.

Table: Diagnostic Ion Shifts

| Fragment Ion | Structure (Simplified) | Natural m/z | This compound m/z (if C1 retained) | This compound m/z (if C1 lost) |

| Molecular Ion | [M] | 100 | 101 | N/A |

| Butyl Cation | [C | 57 | 58 | 57 |

| Propyl Cation | [C | 43 | 44 | 43 |

| Ethyl Cation | [C | 29 | 30 | 29 |

Visualization of Fragmentation Pathways

The following diagram illustrates the bifurcation of the fragmentation pathway based on whether the labeled carbon is retained in the charged species.

Figure 1: EI-MS Fragmentation logic for this compound showing mass shifts dependent on label retention.

Chromatographic Fidelity: The C Advantage

One of the most significant advantages of

The Deuterium Problem

Deuterium has a lower zero-point vibrational energy than Protium (

-

Ionization suppression differences (matrix effects) between analyte and standard.

-

Inaccurate quantification integration windows.

The Carbon-13 Solution

The

-

Result: this compound co-elutes almost perfectly with n-Heptane.

-

Benefit: Both species experience the exact same matrix suppression/enhancement at the electrospray source, ensuring the Internal Standard (IS) ratio is valid.

Experimental Protocol: Internal Standard Workflow

Objective: Use this compound as a surrogate internal standard for quantifying volatile alkanes in biological matrices (e.g., breath condensate or lipid extraction).

Materials Verification

Before use, the isotopic purity must be verified to prevent "crosstalk" with the analyte signal (M+1 natural isotope contribution).

-

Inject 1 µL of 10 ppm this compound into GC-MS.

-

Monitor m/z 100 (Unlabeled) and m/z 101 (Labeled).

-

Calculate Isotopic Purity:

Requirement: >99 atom %

Extraction & Spike-In Protocol

This protocol ensures quantitative rigor using the principle of Isotope Dilution Mass Spectrometry (IDMS).

-

Preparation: Prepare a stock solution of this compound in methanol (miscible with bio-fluids, though heptane itself is not; use a surfactant or rapid dispersion if necessary).

-

Spike: Add fixed volume of IS stock to the biological sample before any extraction steps.

-

Why: This corrects for extraction efficiency losses.

-

-

Equilibration: Vortex for 30s and incubate for 10 min to allow IS to equilibrate with the matrix.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using an immiscible solvent (e.g., chloroform) if separating from aqueous phase, or Headspace sampling for volatiles.

-

Analysis: Analyze via GC-MS (SIM mode).

-

Target: m/z 100 (Analyte)

-

Qual: m/z 101 (Internal Standard)

-

Dwell Time: >50ms per ion for sufficient point density.

-

Workflow Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow utilizing this compound.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2019). Standard Atomic Weights of the Elements. Retrieved from [Link]

-

Wang, S., & Cyron, F. (2014). Elimination of Chromatographic Isotope Effects in LC-MS using 13C Labeling. Analytical Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of n-Heptane (000142-82-5). NIST Chemistry WebBook. Retrieved from [Link]

Sources

Introduction: Unraveling Metabolic Pathways with Precision

Sources

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiplicity of n-heptane oxidation pathways catalyzed by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heptane | C7H16 | CID 8900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Identification of the n-heptane metabolites in rat and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A liquid chromatography-mass spectrometry method to measure stable isotopic tracer enrichments of glycerol and glucose in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 21. shimadzu.com [shimadzu.com]

- 22. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Gold Standard: A Technical Guide to ¹³C-Labeled Alkane Standards in Organic Chemistry

Abstract

For researchers, scientists, and drug development professionals, the accurate quantification of organic molecules is paramount. The inherent complexity of biological and environmental matrices presents significant analytical challenges, including matrix effects and analyte loss during sample preparation. This in-depth technical guide provides a comprehensive overview of the synthesis, application, and underlying principles of ¹³C-labeled alkane standards as a superior tool for achieving the highest levels of accuracy and precision in quantitative analysis. We will delve into the core principles of isotope dilution mass spectrometry (IDMS), provide detailed, field-proven protocols for both gas and liquid chromatography-mass spectrometry, and explore the nuanced advantages of ¹³C-labeling over other isotopic substitution methods. This guide is intended to be a practical resource, empowering scientists to implement robust, self-validating analytical workflows.

The Imperative for an Ideal Internal Standard

In the world of quantitative analysis, an internal standard (IS) is indispensable for correcting for variations in sample preparation and instrument response. An ideal internal standard co-elutes with the analyte of interest and exhibits the same ionization efficiency, but is distinguishable by the mass spectrometer.[1] While deuterated (²H) standards have been widely used, they are not without their drawbacks. The significant mass difference between protium (¹H) and deuterium (²H) can lead to chromatographic separation from the unlabeled analyte, particularly in high-resolution liquid chromatography systems.[2][3] This chromatographic shift means the IS and the analyte may experience different matrix effects, leading to inaccurate quantification.[3] Furthermore, deuterium atoms on certain positions of a molecule can be susceptible to back-exchange with protons in the solvent, compromising the integrity of the standard.[3]

¹³C-labeled standards, by contrast, represent a near-perfect internal standard. The small mass difference between ¹²C and ¹³C results in virtually identical physicochemical properties, ensuring co-elution with the analyte and equivalent behavior during extraction, derivatization, and ionization.[4] This co-elution is critical for the accurate compensation of matrix-induced ion suppression or enhancement.[2] Moreover, the carbon-carbon bonds are stable, eliminating the risk of isotope exchange.[5]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the cornerstone of high-accuracy quantification using ¹³C-labeled standards. The technique involves adding a known amount of the ¹³C-labeled analogue of the analyte to the sample at the very beginning of the analytical workflow.[6] The labeled standard and the native analyte will then be subjected to the exact same sample preparation steps. Any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard. By measuring the ratio of the native analyte to the ¹³C-labeled standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately calculated, irrespective of sample loss or matrix effects.

Synthesis of ¹³C-Labeled Alkanes: From Elemental Carbon to Complex Molecules

The availability of high-purity ¹³C-labeled alkane standards is crucial for their application. While commercially available options exist for common n-alkanes, custom synthesis is often necessary for specific research needs, such as site-specific labeling for mechanistic studies or uniformly labeled standards for metabolic tracing.

A versatile and atom-economical approach to ¹³C-labeling begins with elemental ¹³C carbon.[7] This method involves the synthesis of calcium carbide (Ca¹³C₂), which is then used to generate ¹³C₂-acetylene, a universal building block for a wide array of organic transformations.[7] This approach allows for the efficient incorporation of two ¹³C atoms at a time, providing access to a variety of labeled alkynes, which can be subsequently reduced to the corresponding alkanes.

Uniform vs. Site-Specific Labeling: A Strategic Choice

The choice between uniformly ¹³C-labeled (U-¹³C) and site-specifically labeled alkanes depends on the application:

-

Uniformly ¹³C-Labeled Alkanes: In these standards, all carbon atoms are ¹³C. These are ideal for IDMS applications where the primary goal is accurate quantification. The large mass difference between the labeled and unlabeled analyte provides a clear separation in the mass spectrum, minimizing any potential for isotopic crosstalk. U-¹³C alkanes are also invaluable in metabolic studies to trace the overall fate of the carbon skeleton of a molecule.[8]

-

Site-Specifically ¹³C-Labeled Alkanes: For mechanistic studies, such as investigating the site of metabolism by cytochrome P450 enzymes, site-specific labeling is essential.[9] By placing a ¹³C label at a specific position on the alkane chain, researchers can pinpoint the exact location of metabolic modification. The synthesis of site-specifically labeled alkanes is often more complex and requires a multi-step synthetic strategy.[10]

Applications and Experimental Protocols

Environmental Analysis: Compound-Specific Isotope Analysis (CSIA) of n-Alkanes by GC-IRMS

The analysis of n-alkanes in environmental samples like soil, sediment, and petroleum is crucial for source apportionment and biodegradation studies.[11] ¹³C-labeled n-alkanes serve as excellent internal standards for accurate quantification in these complex matrices.

Experimental Protocol: CSIA of n-Alkanes

-

Sample Preparation:

-

Weigh out a known amount of the environmental sample (e.g., 10 g of soil).

-

Spike the sample with a known amount of a ¹³C-labeled n-alkane standard mixture. The choice of standards should cover the range of n-alkanes expected in the sample (e.g., C₁₀-C₄₀).

-

Extract the total lipids from the sample using an appropriate solvent system (e.g., dichloromethane:methanol 9:1 v/v) via ultrasonication or accelerated solvent extraction.

-

Fractionate the extract using column chromatography to isolate the saturated hydrocarbon fraction.

-

-

GC-IRMS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: Agilent DB-5ms (60 m x 0.25 mm ID x 1 µm film thickness) or equivalent.[11]

-

Injection: 1 µL, splitless at 300 °C.[11]

-

Oven Program: 50 °C (hold 1 min), then ramp to 120 °C at 10 °C/min, then ramp to 310 °C at 5 °C/min (hold 40 min).[11]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[11]

-

-

Combustion Interface:

-

Isotope Ratio Mass Spectrometer (IRMS):

-

The CO₂ is introduced into the IRMS for the measurement of the ¹³C/¹²C ratio.

-

The data is reported in delta notation (δ¹³C) relative to the Vienna Pee Dee Belemnite (VPDB) standard.[12]

-

-

-

Data Analysis:

-

The concentration of each n-alkane is calculated using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / ResponseFactor)

where the Response Factor is determined by analyzing a calibration standard containing known concentrations of the native and ¹³C-labeled alkanes.

-

Workflow for CSIA of n-Alkanes by GC-IRMS

Caption: Workflow for Compound-Specific Isotope Analysis of n-Alkanes.

Drug Metabolism and Pharmacokinetics (DMPK): Quantitative Analysis by LC-MS/MS

For drug development professionals, understanding the metabolic fate of a drug candidate is critical. Many drugs contain aliphatic chains that are susceptible to metabolism by enzymes such as cytochrome P450s.[13] ¹³C-labeled alkane standards are invaluable for the accurate quantification of the parent drug and its metabolites in complex biological matrices like plasma or urine.

Experimental Protocol: Quantification of a Drug with an Aliphatic Moiety and its Metabolite

This protocol is a template and should be optimized for the specific drug and metabolites of interest.

-

Sample Preparation:

-

To a 100 µL aliquot of plasma, add 10 µL of a ¹³C-labeled internal standard solution containing the ¹³C-labeled parent drug and the ¹³C-labeled metabolite.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient tailored to separate the parent drug, its metabolites, and any interfering matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analytes.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Develop specific MRM transitions for the native analytes and their corresponding ¹³C-labeled internal standards.

-

-

-

Data Analysis:

-

Create a calibration curve by plotting the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow for Quantitative Drug Metabolite Analysis by LC-MS/MS

Caption: Workflow for Quantitative Drug Metabolite Analysis using ID-LC-MS/MS.

Structural Elucidation with ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry is the primary tool for quantification with ¹³C-labeled standards, NMR spectroscopy provides invaluable structural information. The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment, allowing for the unambiguous identification of carbon atoms within a molecule.[14]

For alkanes, the ¹³C NMR chemical shifts typically appear in the upfield region of the spectrum, from approximately 10 to 60 ppm.[7] The exact chemical shift is influenced by the degree of substitution and the presence of nearby functional groups.

| Carbon Environment | Typical ¹³C Chemical Shift (ppm) |

| Primary Alkane (R-CH₃) | 10 - 15 |

| Secondary Alkane (R₂-CH₂) | 16 - 25 |

| Tertiary Alkane (R₃-CH) | 25 - 35 |

| Quaternary Alkane (R₄-C) | 30 - 40 |

Table 1: Typical ¹³C NMR chemical shifts for alkane carbons.

The use of ¹³C-labeled compounds in NMR can be particularly powerful for:

-

Confirming the position of a label in a site-specifically synthesized standard.

-

Tracing metabolic pathways by observing the incorporation of ¹³C from a labeled precursor into various metabolites.[15]

-

Studying molecular dynamics by measuring relaxation parameters of ¹³C nuclei.

General Workflow for NMR Analysis of a ¹³C-Labeled Alkane

Caption: General workflow for NMR analysis of a ¹³C-labeled alkane.

Data-Driven Superiority: A Quantitative Comparison

The theoretical advantages of ¹³C-labeled standards are borne out in their analytical performance. The following table summarizes the typical performance characteristics of IDMS with ¹³C-labeled standards compared to other common quantification methods.

| Parameter | External Calibration | Deuterated IS | ¹³C-Labeled IS (IDMS) |

| Accuracy (% Bias) | ± 15-20% | ± 5-15% | < 5% |

| Precision (%RSD) | < 15% | < 10% | < 5% |

| Correction for Matrix Effects | Poor | Moderate | Excellent |

| Correction for Sample Loss | Poor | Excellent | Excellent |

| Risk of Isotope Exchange | N/A | Possible | Negligible |

| Chromatographic Shift | N/A | Possible | Negligible |

Table 2: Comparison of typical analytical performance characteristics.

Conclusion: A Self-Validating System for Unimpeachable Data

The use of ¹³C-labeled alkane standards in conjunction with isotope dilution mass spectrometry provides a robust, self-validating system for the quantitative analysis of organic molecules. By virtually eliminating the impact of matrix effects and analyte loss during sample preparation, this methodology delivers data of the highest accuracy and precision. For researchers, scientists, and drug development professionals, the adoption of ¹³C-labeled standards is not merely a technical choice but a commitment to data integrity. While the initial cost of ¹³C-labeled standards may be higher than their deuterated counterparts, the unparalleled quality of the resulting data and the confidence it inspires justify the investment.

References

-

Development of a rapid and highly accurate method for 13C tracer-based metabolomics and its application on a hydrogenotrophic methanogen. Oxford Academic. [Link]

-

Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals. RSC Publishing. [Link]

-

C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. [Link]

-

¹³C Labeled Compounds. Isotope Science / Alfa Chemistry. [Link]

-

Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. NIH. [Link]

-

Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). NIH. [Link]

-

State the objective of the project The implementation of internal standards in quantitative bioanalysis is an accepted and commo. NCN. [Link]

-

Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

δ ¹³C and δD Values of n-Alkanes from In-Reservoir Biodegraded Oils: Implications for Understanding the Mechanisms of Biodegradation and for Petroleum Exploration. MDPI. [Link]

-

Compound Specific Analysis of 2H and 13C in n-Alkanes. UC Davis Stable Isotope Facility. [Link]

-

The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management. [Link]

-

Synthesis of uniformly ¹³C-labeled polycyclic aromatic hydrocarbons. PMC - NIH. [Link]

-

Stable Isotope Standards For Mass Spectrometry. Chemie Brunschwig. [Link]

-

Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. FAO AGRIS. [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

-

Advantages of using biologically generated ¹³C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods (RSC Publishing). [Link]

-

An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers. [Link]

-

Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central. [Link]

-

New radical methods for the potential synthesis of carbon-13 and carbon-14 labeled complex products. PubMed. [Link]

-

HILIC-Enabled ¹³C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. PubMed Central. [Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

-

Utilization of uniformly labeled ¹³C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain. PubMed. [Link]

-

Comparing ¹³C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. ResearchGate. [Link]

-

Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ¹³C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. PubMed Central. [Link]

-

New Guidelines for δ¹³C Measurements. ACS Publications. [Link]

-

Compound-specific D-¹³C analyses of n-alkanes extracted from terrestrial and aquatic plants. ResearchGate. [Link]

-

Determination of Cytochrome P450 Metabolic Activity Using Selective Markers. ResearchGate. [Link]

-

n-Alkane ¹³C/¹²C indicates differential metabolic controls of fatty lipid chain extension in C₃ and C₄ grasses. ResearchGate. [Link]

-

Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]

-

Site-selective ¹³C labeling of proteins using erythrose. PubMed. [Link]

-

Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. [Link]

-

C13 Stable Isotope Labeled Biomolecules Market Research Report: Industry Growth with a Projected CAGR of 4.2% from 2025 to 2032. Apiary. [Link]

-

HILIC-Enabled C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry. ResearchGate. [Link]

-

Synthesis of Site-Specifically ¹³C Labeled Linoleic Acids. ResearchGate. [Link]

-

Iowa State University Digital Repository. Iowa State University. [Link]

-

Alkane metabolism by cytochrome P450 BM3. PubMed. [Link]

-

n-Alkane ¹³C/¹²C indicates differential metabolic controls of fatty lipid chain extension in C₃ and C₄ grasses. PubMed. [Link]

Sources

- 1. waters.com [waters.com]

- 2. researchgate.net [researchgate.net]

- 3. ukisotope.com [ukisotope.com]

- 4. foodriskmanagement.com [foodriskmanagement.com]

- 5. researchgate.net [researchgate.net]

- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Utilization of uniformly labeled 13C-polyunsaturated fatty acids in the synthesis of long-chain fatty acids and cholesterol accumulating in the neonatal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Alkane metabolism by cytochrome P450 BM3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 15. academic.oup.com [academic.oup.com]

Technical Guide: Applications of 13C-Labeled Hydrocarbons in Fuel Research

Executive Summary

The elucidation of complex reaction networks in hydrocarbon oxidation and pyrolysis is a cornerstone of modern fuel research. While traditional kinetic modeling relies on bulk concentration profiles, the integration of Carbon-13 (

Cross-Disciplinary Insight:

For drug development professionals: The methodologies described herein—specifically Metabolic Flux Analysis (MFA) and Isotopomer Distribution Analysis —are directly analogous to ADME (Absorption, Distribution, Metabolism, and Excretion) studies. The kinetic principles used to trace a

C-fuel fragment through a combustion radical web are identical to tracing aC-drug metabolite through hepatic cytochrome P450 pathways.

Elucidating Reaction Mechanisms: The Power of the Label

In high-temperature combustion, radicals such as methyl (

Distinguishing Parallel Pathways

Consider the formation of benzene (

-

Recombination of Propargyl Radicals:

-

Acetylene Addition to

species:

By using a fuel mixture of unlabeled propargyl precursors and

Soot Inception and Growth (HACA Mechanism)

The Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism is the prevailing theory for the growth of Polycyclic Aromatic Hydrocarbons (PAHs) and soot.

Mechanism Visualization:

C-HACA Pathway

The following diagram illustrates how a

Figure 1: Schematic of the HACA mechanism showing the specific incorporation of a

Quantitative Kinetic Isotope Effects (KIE)

The substitution of

-

Primary KIE: Occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS).

-

Secondary KIE: Occurs when the labeled atom is adjacent to the reaction center.

Measured KIE Values in Fuel Oxidation

The following table summarizes experimentally determined KIE values for methane oxidation, a fundamental reaction in combustion kinetics. These values are critical for tuning combustion models.

| Reaction | Oxidant | Temp (K) | KIE ( | Mechanistic Insight | Source |

| CH | Hydroxyl Radical | 296 | 1.0039 ± 0.0004 | Very small KIE indicates C-H bond breaking is not the sole RDS or transition state is "early". | |

| CH | Excited Oxygen | 296 | 1.013 ± 0.003 | Larger fractionation suggests different transition state dynamics compared to OH attack. | |

| CH | Chlorine Radical | 298 | 1.06 ± 0.01 | Significant KIE confirms C-H abstraction is the primary rate-controlling step. |

Experimental Protocol: Shock Tube C Tracer Study

This protocol outlines a self-validating workflow for conducting a

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for high-temperature kinetic studies using

Detailed Methodology

Step 1: Mixture Preparation

-

Protocol: Prepare a dilute mixture (e.g., 100 ppm fuel) in Argon. Introduce the

C-labeled precursor (e.g., [1,2- -

Validation: Verify initial concentration and isotopic purity using GC-MS before the experiment to establish a baseline (

).

Step 2: Shock Heating & Quenching

-

Protocol: Generate a shock wave to instantly heat the gas to the target temperature (

). The dwell time is typically 1-2 ms. -

Causality: The rapid heating isolates gas-phase chemistry from wall effects, which is crucial for validating radical mechanisms.

Step 3: Analytical Separation (GC-MS)

-

Instrument: Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3][4]

-

Method: Use Selected Ion Monitoring (SIM) mode. For a target molecule like benzene (

, MW=78), monitor -

Correction: You must correct raw ion intensities for the natural abundance of isotopes (approx. 1.1%

C naturally present). Use the matrix correction method described by .

Step 4: Data Interpretation

-

Calculate the Fractional Enrichment (

) : -

Compare

against kinetic model predictions. A mismatch indicates an unknown pathway or incorrect rate constant.

References

-

Saueressig, G., et al. (2001).[5] Carbon 13 and D kinetic isotope effects in the reactions of CH4 with O(1D) and OH. Journal of Geophysical Research. Link

-

Frenklach, M. (2002). Reaction mechanism of soot formation in flames. Physical Chemistry Chemical Physics.[6] Link

-

Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link

-

Zhang, Z., et al. (2011).[7] Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons. Organic & Biomolecular Chemistry. Link

-

Gleixner, G., et al. (1997). Stable isotope distribution in hydrocarbons: A key to reaction mechanisms. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Synthesis of uniformly 13C-labeled polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Heptane-1-13C tracer for combustion and pyrolysis studies

Application Note: Heptane-1-13C Tracer for Combustion and Pyrolysis Studies

Executive Summary

This application note details the protocol for utilizing This compound (n-heptane labeled at the C1 position) as a mechanistic probe in combustion and pyrolysis research. As a primary reference fuel (PRF) defining the zero point of the octane scale, n-heptane is critical for validating kinetic models of gasoline and diesel surrogates.

The use of the 1-13C isotopologue allows researchers to distinguish between competing decomposition pathways—specifically differentiating

Scientific Rationale: Why this compound?

The Mechanistic Challenge

In standard n-heptane combustion, the fuel undergoes H-atom abstraction to form four distinct heptyl radical isomers (1-, 2-, 3-, and 4-heptyl). These radicals decompose via

-

Problem: Standard mass spectrometry cannot distinguish if an ethylene molecule came from the "head" (C1-C2) or the "middle" of the chain.

-

Solution: this compound labels the terminal carbon.

-

If 1-heptyl decomposes, the label ends up in Ethylene-13C (mass 29/30 shift).

-

If 2-heptyl decomposes, the label ends up in 1-Pentene-13C or remains in the radical fragment, depending on the scission site.

-

Pathway Differentiation

The labeled atom acts as a lighthouse, tracking the migration of the terminal carbon through the complex "combustion soup."

-

Pyrolysis (

900 K): Dominant reaction is thermal cracking ( -

Low-Temperature Oxidation (500–800 K): The label helps trace the formation of cyclic ethers and O-heterocycles characteristic of the NTC region (cool flames).

Experimental Setup and Hardware

The preferred reactor for kinetic validation is the Jet-Stirred Reactor (JSR) due to its homogeneity, allowing 0-D modeling.

Hardware Configuration (DOT Diagram)

Figure 1: Schematic of the JSR experimental setup for tracer studies. The sonic probe ensures rapid quenching of reactions to preserve isotopologue distributions.

Protocol: Experimental Workflow

Reagents and Preparation

-

Tracer: n-Heptane-1-13C (99 atom% 13C, >98% chemical purity).

-

Diluent: High-purity Argon or Nitrogen (99.999%).

-

Oxidizer: High-purity Oxygen.

Cost-Saving Note: Due to the high cost of labeled fuels, run the reactor to steady state using unlabeled n-heptane first. Switch to the 13C-tracer only during the sampling window (20–30 minutes).

Step-by-Step Procedure

-

Baseline Stabilization:

-

Heat JSR to initial temperature (e.g., 500 K).

-

Establish flow of unlabeled n-heptane (

, 1000 ppm) and oxidizer. -

Wait 4 residence times (

) to ensure steady state.

-

-

Tracer Injection:

-

Switch the liquid feed from the unlabeled reservoir to the this compound syringe.

-

Maintain identical mass flow rate (Coriolis controller recommended).

-

Wait 3

for full isotopic replacement in the reactor volume.

-

-

Sampling (The "Scan"):

-

Extract gas via sonic probe (pressure drop prevents further reaction).

-

Route to GC-MS.

-

Acquire Spectra: Focus on m/z ranges for key olefins:

-

Ethylene (

): m/z 28 (unlabeled) vs 29 (singly labeled). -

Propene (

): m/z 41/42 fragments. -

1-Butene (

): m/z 56 vs 57.

-

-

-

Temperature Sweep:

-

Increase reactor temperature in 25 K increments.

-

Repeat tracer switch/sampling at each step, covering the NTC region (600–800 K) and high-temperature region (>1000 K).

-

Analytical Methodology: Interpreting the Signal

The core of the analysis is calculating the Isotopic Enrichment Factor .

Mass Shift Logic

When this compound breaks down, the location of the 13C atom reveals the fracture point.

| Target Species | Base m/z (12C) | Shifted m/z (13C) | Mechanistic Implication |

| Ethylene | 28 | 29 | Derived from 1-heptyl radical via |

| Propene | 42 | 43 | Derived from 2-heptyl radical (C1-C3 fragment). |

| 1-Butene | 56 | 57 | Derived from 3-heptyl radical (C1-C4 fragment). |

| 1-Pentene | 70 | 71 | Derived from 4-heptyl radical (C1-C5 fragment). |

Data Processing Formula

To determine the mole fraction of the labeled isotopologue (

Where

Kinetic Modeling & Validation

The experimental data serves as a constraint for the kinetic mechanism (e.g., LLNL Heptane Mechanism).

Reaction Pathway Diagram (Beta-Scission)

Figure 2: Simplified beta-scission pathways for the first two heptyl radical isomers. The detection of Ethylene-13C vs. Propene-13C quantifies the branching ratio between Site 1 and Site 2 abstraction.

Model Tuning

If the model overpredicts Ethylene-13C and underpredicts Propene-13C compared to your experimental data:

-

Diagnosis: The model likely overestimates the rate of H-abstraction at the C1 position or underestimates the isomerization of 1-heptyl to 2-heptyl.

-

Correction: Adjust the rate constants (

) for the abstraction reactions:

References

-

Curran, H. J., Gaffuri, P., Pitz, W. J., & Westbrook, C. K. (1998).[1][2] A Comprehensive Modeling Study of n-Heptane Oxidation. Combustion and Flame, 114(1-4), 149-177.

- Herbinet, O., et al. (2012). Detailed product analysis during the low temperature oxidation of n-heptane. Combustion and Flame. (Referencing general JSR methodology for heptane).

-

Wang, H., & Egolfopoulos, F. N. (2025).[3] Kinetic Modeling of Hydrocarbon Combustion. USC Combustion Physics Lab. (General reference for kinetic validation protocols).

-

Chakrabarty, A., et al. (2023). Isotopic Tracers for Combustion Research. Taylor & Francis.

-

Mehl, M., Pitz, W. J., et al. (2011).[1] Kinetic Modeling of Gasoline Surrogate Components. Lawrence Livermore National Laboratory.[1][2][4][5]

(Note: Ensure all safety protocols regarding high-pressure combustion and handling of pressurized gases are followed according to your institution's EHS guidelines.)

Sources

- 1. n-Heptane Detailed Mechanism Version 3 | Combustion [combustion.llnl.gov]

- 2. n-Heptane, Detailed Mechanism Version 2 | Combustion [combustion.llnl.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. combustion.llnl.gov [combustion.llnl.gov]

- 5. Heptane, Reduced Mechanism | Combustion [combustion.llnl.gov]

Advanced Quantitative Analysis of Fuel Additives via 13C-Isotope Dilution Mass Spectrometry (IDMS) and Tracer Dynamics

Executive Summary

The accurate quantification of fuel additives—ranging from oxygenates like MTBE and ethanol to complex antioxidants and deposit control agents—is critical for regulatory compliance and performance optimization. Traditional methods (e.g., ASTM D4815) relying on external calibration or non-isotopic internal standards often suffer from matrix suppression and retention time shifts caused by the complex hydrocarbon background of modern fuels.

This guide details a superior methodology: Stable Isotope Dilution Mass Spectrometry (IDMS) using 13C-labeled tracers . By employing an isotopically labeled analog of the target analyte as an internal standard, researchers can achieve auto-correction for matrix effects, injection variability, and ionization suppression. Furthermore, this protocol expands into mechanistic tracing , demonstrating how 13C tracers can delineate the fate of additives during combustion or degradation.

Methodological Principles

The Physics of Isotope Dilution

IDMS is the primary reference method for high-precision quantitative analysis. It relies on the principle that a 13C-labeled isotopologue (e.g., Methyl-tert-butyl ether-13C3) behaves chemically and physically identical to the native analyte (MTBE) during extraction and chromatography but is distinguishable by mass spectrometry due to the mass shift (

Key Advantages:

-

Matrix Compensation: Since the 13C-standard elutes at the same retention time (co-elution) as the analyte, it experiences the exact same matrix suppression or enhancement in the ion source.

-

Recovery Correction: Any loss of analyte during sample preparation is mirrored by the loss of the internal standard, automatically correcting the final calculated concentration.

Tracer Dynamics in Degradation Studies

Beyond quantification, 13C tracers allow scientists to track the fate of an additive. By spiking a fuel with a 13C-labeled additive and subjecting it to thermal stress or combustion, degradation products originating specifically from the additive can be identified against the background of thousands of fuel-derived hydrocarbons.

Experimental Protocol: IDMS Quantification of Oxygenates

This protocol focuses on the quantification of Ethanol and MTBE in gasoline, but the principles apply to any organic additive (e.g., phenols, amines).

Materials & Reagents

-

Analytes: Ethanol (anhydrous), MTBE (>99%).

-

Isotopic Standards:

-

Ethanol-1,2-13C2 (99 atom % 13C).

-

MTBE-13C3 (methoxy-13C3) (99 atom % 13C).

-

-

Solvent: Dichloromethane or Isooctane (HPLC Grade).

-

Matrix: Gasoline (free of target additives for blank generation).

Instrumentation: GC-MS/SIM[1]

-

System: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.

-

Column: DB-624 or equivalent (30 m x 0.25 mm x 1.4 µm) – optimized for volatiles.

-

Inlet: Split/Splitless (Split ratio 100:1 to prevent saturation).

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

MS Acquisition: Selected Ion Monitoring (SIM) Operating in SIM mode maximizes sensitivity and selectivity.

| Analyte | 13C-Standard | Quant Ion (Target) | Quant Ion (13C-IS) | Qualifier Ions |

| Ethanol | Ethanol-13C2 | m/z 31 | m/z 33 | 45 (Target), 47 (IS) |

| MTBE | MTBE-13C3 | m/z 73 | m/z 76 | 57 (Target), 60 (IS) |

Step-by-Step Procedure

Step 1: Preparation of Internal Standard Spiking Solution (ISSS)

-

Prepare a stock solution of Ethanol-13C2 and MTBE-13C3 in isooctane at approx. 1000 µg/mL.

-

Critical: Store in a sealed, headspace-free vial at 4°C to prevent evaporation and isotopic fractionation.

Step 2: Sample Preparation

-

Aliquot 1.0 mL of the fuel sample into a GC vial.

-

Add exactly 50 µL of the ISSS .

-

Cap immediately and vortex for 30 seconds to ensure homogeneity.

-

Note: No extraction is required for gasoline; the 13C standard corrects for injection viscosity differences.

Step 3: Calibration Curve Construction

-

Prepare 5 calibration standards of native Ethanol/MTBE in isooctane ranging from 0.1% to 15% (v/v).

-

Spike each standard with the same fixed volume (50 µL) of ISSS as the samples.

-

Plot the Response Ratio (Area Target / Area IS) vs. Concentration Ratio (Conc Target / Conc IS).

Step 4: Data Analysis

Calculate the concentration of the unknown using the linear regression equation derived from Step 3:

Advanced Application: Tracing Additive Degradation

This workflow describes how to track the breakdown of a phenolic antioxidant (e.g., BHT) using 13C-NMR or MS.

Workflow Logic

-

Synthesis: Synthesize the additive with a 13C label at the active site (e.g., the phenolic ring carbon).

-

Stress Test: Dissolve 13C-additive in fuel and subject to thermal oxidation (ASTM D525 conditions).

-

Analysis:

-

13C-NMR: Analyze the bulk fuel. The 13C label provides a distinct chemical shift that stands out against the abundant 12C background. New peaks indicate degradation products.

-

GC-MS: Scan for peaks containing the specific M+1 or M+n signature.

-

Visualization of Workflow

The following diagram illustrates the integrated workflow for both quantification and degradation tracing.

Caption: Integrated workflow for IDMS quantification (Phases 1-3) and mechanistic degradation tracking (Phase 4).

Validation & Quality Control

To ensure the "Trustworthiness" of this protocol, the following QC criteria must be met:

| Parameter | Acceptance Criteria | Rationale |

| IS Response Stability | ± 20% of calibration avg | Ensures no severe matrix suppression occurred in specific samples. |

| Retention Time Shift | < 0.05 min difference | Confirms the peak is the target analyte; 13C-IS must co-elute exactly. |

| Linearity (R²) | > 0.995 | Validates the calibration range and spiking accuracy. |

| Recovery Spikes | 90-110% | Verified by spiking a known amount of native analyte into a blank fuel matrix. |

Troubleshooting Guide

-

Problem: Split peaks for 13C-Standard.

-

Cause: Column overload or active sites in the liner.

-

Solution: Increase split ratio (e.g., to 200:1) or replace the inlet liner with a deactivated glass wool liner.

-

-

Problem: Low Sensitivity for 13C Ions.

-

Cause: Incorrect SIM window or dwell time.

-

Solution: Ensure the SIM window centers on the exact m/z of the labeled compound. Increase dwell time to >50ms for trace ions.

-

-

Problem: Isotopic Scrambling.

-

Cause: Some deuterated standards exchange H/D in acidic media.

-

Solution: This is why 13C standards are preferred; the carbon backbone is non-exchangeable and robust under fuel acidity conditions.

-

References

-

Cambridge Isotope Laboratories. "Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination." Isotope.com. Link

-

Thermo Fisher Scientific. "GC-IRMS: δ13C in Fatty Acid Methyl Esters (FAME)." Thermofisher.com. Link

-

Eveleigh, A. et al. "Isotopic Tracers for Combustion Research." Full article: Isotopic Tracers for Combustion Research. Link

-

ASTM International. "ASTM D4815 - Standard Test Method for Determination of MTBE, ETBE, TAME, DIPE, tertiary-Amyl Alcohol and C1 to C4 Alcohols in Gasoline by Gas Chromatography." ASTM.org. Link

-

Restek Corporation. "Analyzing Oxygenates in Gasoline: ASTM D4815 and D5599." Restek.com. Link

Sources

- 1. isotope.com [isotope.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low signal intensity of Heptane-1-13C in NMR

Ticket ID: NMR-13C-HEPT-LOWSIG Subject: Troubleshooting Low Signal Intensity in Enriched Heptane-1-13C Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open

Executive Summary

You are observing lower-than-expected signal intensity for This compound , despite the material being isotopically enriched. In 90% of cases involving small, symmetrical, or aliphatic labeled molecules, this is not a sample quality issue. It is a physics mismatch between your acquisition parameters and the relaxation dynamics of the molecule.

The methyl group at position 1 (

Part 1: Diagnostic Flowchart

Before altering your sample, follow this decision matrix to identify the root cause.

Figure 1: Diagnostic logic flow for isolating signal loss in labeled aliphatic hydrocarbons.

Part 2: Troubleshooting Guide (Q&A)

Category A: The Relaxation Trap (Most Likely Cause)

Q: Why is my enriched peak smaller than the solvent peak or noise?

A: You are likely suffering from Signal Saturation .

Aliphatic chains, particularly terminal methyl groups like C-1 in heptane, have long Longitudinal Relaxation Times (

-

The Physics: After a

pulse, the magnetization vector is in the -

The Problem: Standard default parameters often use a relaxation delay (

) of 1–2 seconds. However, the -

The Result: If you pulse again before recovery is complete (e.g., every 2 seconds), the net magnetization approaches zero. You are essentially "beating down" the signal faster than it can stand up.

Q: How do I fix this without scanning for hours? A: You have two options:

-

The Quantitative Approach: Set your relaxation delay (

) to -

The "Ernst Angle" Approach (Recommended for S/N): If you need quick signal, do not use a

pulse. Use the Ernst Angle (-

Where

is your repetition time (Acquisition time + -

Practical Tip: Reduce your pulse width to a

flip angle. This allows faster scanning because the magnetization recovers more quickly from a shallow tip.

-

Category B: Nuclear Overhauser Effect (NOE)[3]

Q: I switched to "Inverse Gated" decoupling to integrate, and the signal vanished. Why? A: You disabled the NOE Enhancement .

-

The Mechanism: In

NMR, irradiating protons ( -

The Trap: "Inverse Gated" decoupling turns the proton decoupler OFF during the delay to suppress NOE for integration accuracy. This sacrifices up to 200% of your signal intensity.

-

The Fix: If you just need to see the peak, use Power Gated (or "Waltz-16") decoupling. This keeps the decoupler ON during the delay, building up NOE and boosting your signal.[3]

Category C: Sample & Hardware

Q: Could the enrichment be fake? A: Highly unlikely. However, confirm you are looking at the correct chemical shift.

-

This compound (Terminal Methyl): Expect a signal at ~14.1 ppm .

-

Common Error: If you are looking at 22–32 ppm (internal methylenes), you are observing the natural abundance carbons, not the label.

Q: My sample is very dilute. How can I optimize? A:

-

Volume: Ensure the sample height is exactly 40-50mm (approx. 600µL in a 5mm tube). Too low, and shimming fails; too high, and you dilute the spins outside the coil.

-

Tube Quality: Use high-throughput tubes (e.g., Wilmad 535-PP) to minimize glass background if you are signal-limited.

Part 3: Quantitative Data & Reference Values

Use these estimated values to configure your spectrometer.

Table 1: Estimated Relaxation Parameters for n-Heptane

| Carbon Position | Approximate | Recommended | Recommended |

| C-1 (Methyl, Labeled) | 5.0 - 8.0 | 25 - 40 s | 3 - 5 s |

| C-2 to C-6 (Methylenes) | 2.0 - 4.0 | 10 - 20 s | 1 - 2 s |

| Solvent (CDCl3) | ~30.0 | >100 s | 10 s |

Note:

Table 2: Pulse Sequence Optimization

| Goal | Pulse Sequence | Decoupling Scheme | Pros/Cons |

| Max Signal (Qualitative) | zgpg30 (Bruker) / s2pul (Varian) | Power Gated (Waltz-16) | Pro: Max NOE, fast recycle. Con: Integrals are not quantitative. |

| Quantitative Integration | zgig (Bruker) | Inverse Gated | Pro: Accurate integrals. Con: Low signal (No NOE), requires very long |

| Quick Check | dept135 | Polarization Transfer | Pro: Huge signal boost for CH/CH |

Part 4: The Physics of Saturation (Visualized)

Understanding why your signal is low is key to fixing it. The diagram below illustrates the "bucket" analogy of magnetization.

Figure 2: Comparison of magnetization recovery cycles. Scenario A depicts the common user error leading to signal loss.

Part 5: Standard Operating Procedure (SOP)

For Maximum Signal Intensity (Non-Quantitative):

-

Tune & Match: Ensure the probe is tuned to

and -

Pulse Angle: Set flip angle to 30 degrees .

-

Relaxation Delay (

): Set to 2.0 seconds . -

Acquisition Time (

): Set to 1.0 second . -

Decoupling: Set to Waltz-16 (Broadband/Power Gated).

-

Scans: Acquire 128 scans.

-

Process: Apply 1.0 Hz Line Broadening (

) before Fourier Transform.

Result: You should see a massive singlet at ~14 ppm.

References

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Relaxation and the NOE). Link

-

Ernst, R. R., & Anderson, W. A. (1966). Application of Fourier Transform Spectroscopy to Magnetic Resonance. Review of Scientific Instruments, 37(1), 93-102. Link

-

Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. (Chapter 8: Relaxation). Link

-

Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Topic: 13C NMR Standards and Relaxation). Link

Sources

calculating mass shift M+1 for Heptane-1-13C in mass spectrometry

Technical Support Center: Isotope Ratio & Mass Shift Analysis

Topic: Heptane-1-

Introduction: The Physics of the Shift

Welcome to the Isotope Analysis Support Hub. You are analyzing Heptane-1-

In mass spectrometry, "Mass Shift" can refer to two distinct phenomena. It is critical to distinguish between them to interpret your data correctly:

-

The Label Shift: The intentional increase in the molecular ion mass from

100 (Unlabeled) to -

The Isotopic Envelope (M+1): The natural abundance peak relative to your new labeled molecular ion.

This guide addresses the calculation of the M+1 abundance for the labeled compound and troubleshooting spectral anomalies.

Module 1: Theoretical Foundation

The "New" Monoisotopic Mass

For standard Heptane (

For Heptane-1-

-

New M Peak (

101): This is now your base molecular ion. It contains exactly one -

New M+1 Peak (

102): This peak arises only if one of the remaining six carbons is naturally a

Why This Matters

Users often erroneously calculate the M+1 intensity using

Module 2: Calculation Protocol

Step-by-Step Intensity Calculation

Constants:

Formula:

| Parameter | Unlabeled Heptane ( | Heptane-1- |

| Molecular Ion (M) | ||

| Composition of M | ||

| M+1 Peak Location | ||

| Calculation Basis ( | 7 carbons | 6 carbons (remaining) |

| Theoretical Intensity |

Technical Note: The intensity of the M+1 peak in the labeled compound is lower than in the unlabeled compound because there are fewer "opportunities" (carbons) for a random natural isotope to occur.[5]

Module 3: Fragmentation Logic (The "Split Signal")

A common support ticket involves "missing" labels in fragment ions. Heptane fragments heavily via sigma-bond cleavage to form propyl (

Because the label is at Position 1 , the symmetry of the molecule is broken regarding mass.

-

Scenario A: The charge remains on the C1-C3 fragment. The label is retained . (

44). -

Scenario B: The charge remains on the C5-C7 fragment. The label is lost (neutral loss). (

43).[6]

You will observe a "splitting" of the classic

Figure 1: Fragmentation pathway divergence for this compound. Note that the standard Propyl base peak (m/z 43) splits due to the position of the label.

Module 4: Troubleshooting & FAQs

Q1: My M+1 peak (m/z 102) is significantly higher than the calculated 6.6%. Why?

Diagnosis: This is likely due to protonation or co-elution , not isotopes.

-

Cause 1 (Chemical Ionization): If you are using CI or high-pressure sources, you may be forming

. For Heptane-1- -

Cause 2 (Detector Saturation): If the M peak (

101) saturates the detector, the software may under-report its height, making the M+1 peak appear artificially large in relative percentage. -

Action: Dilute the sample 1:10 and re-inject. If the ratio changes, it was saturation.

Q2: Can I use the m/z 101 peak for quantitation against unlabeled Heptane?

Answer: Yes, this is the principle of Isotope Dilution Mass Spectrometry (IDMS) .

-

Since Heptane-1-

C and Unlabeled Heptane co-elute (or elute very closely), they experience the same matrix effects. -

Protocol: Monitor the ratio of

101 (Standard) to -

Warning: Ensure your MS resolution is sufficient to separate

100 from

Q3: Why do I see a peak at m/z 100 in my pure labeled standard?

Diagnosis: Incomplete Enrichment.

-

Commercial isotopic reagents are rarely 100% pure. A "99 atom %

" specification means 1% of the molecules still contain -

Action: You must subtract this "contribution to unlabeled" blank if you are doing trace analysis.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).[7] Standard Atomic Weights of the Elements. Queen Mary University of London. [Link]

-

NIST Mass Spectrometry Data Center. (2023). Heptane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[8] [Link]

-

LibreTexts Chemistry. (2023). The M+1 Peak and Carbon Number Determination. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. youtube.com [youtube.com]

- 5. savemyexams.com [savemyexams.com]

- 6. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and identification of heptane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. iupac.org [iupac.org]

- 8. Heptane [webbook.nist.gov]

Technical Support Center: Minimizing Volatility Loss of 13C-Labeled Heptane Standards

Introduction: The High Stakes of Volatile Internal Standards

Audience: Researchers, Analytical Chemists, and Lab Managers.

13C-labeled heptane is a high-value internal standard used critically in metabolic flux analysis and GC-MS quantification. Unlike generic solvents, a 13C-standard represents a significant financial investment and, more importantly, the mathematical anchor for your quantitative data.

The Core Problem: Heptane has a boiling point of ~98°C and significant vapor pressure at room temperature. Improper handling leads to differential evaporation —where the solvent evaporates faster than the solute (if in a mix) or the standard itself escapes, altering the concentration. In the context of an internal standard, volatility loss = quantitative bias.

This guide synthesizes thermodynamic principles with field-proven laboratory protocols to ensure the integrity of your 13C-heptane standards.

Part 1: Core Troubleshooting Guide

Issue 1: Concentration Drift in Storage

Symptom: The internal standard peak area decreases over time relative to a fresh preparation, or calibration curves show increasing slopes (indicating the standard is becoming more concentrated due to solvent loss, or less concentrated if the standard itself is escaping).

Root Cause:

-

Septum Coring: Repeated punctures create micro-channels for vapor escape.

-

Thermal Cycling: Repeated warming/cooling pumps vapor out of the vial.

-

Improper Cap Torque: Screw caps loosen at freezer temperatures due to differential thermal contraction of plastic vs. glass.

Troubleshooting Protocol:

-

Switch to Crimp Caps: For long-term storage of volatiles, crimp caps with aluminum seals are superior to screw caps. They maintain constant pressure on the septum regardless of temperature changes [1].

-

The "Single-Puncture" Rule: Never return a punctured vial to long-term storage. Aliquot your primary 13C-heptane stock into single-use glass micro-inserts or ampoules immediately upon first opening.

-

Septum Selection: Use PTFE/Silicone septa.[1][2][3] The PTFE face provides chemical inertness, while the silicone ensures resealability.[2] Avoid Polyethylene (PE) septa for volatiles as they do not reseal effectively [2].[2]

Issue 2: In-Vial Loss on the Autosampler

Symptom: Replicate injections of the same vial show decreasing peak areas over a long sequence (e.g., 12 hours).

Root Cause:

-

The "Vacuum Effect": As the syringe withdraws liquid, a vacuum forms, encouraging the volatile liquid to vaporize into the headspace to restore equilibrium.

-

Ambient Heat: Autosampler trays often sit near warm GC inlets.

Troubleshooting Protocol:

-

Temperature Control: Ensure your autosampler tray is cooled to 4°C . This lowers the vapor pressure of heptane significantly, reducing the driving force for evaporation [3].

-

Pre-Slit vs. Non-Slit:

-

For <24 hour runs: Use non-slit septa. They provide a better seal.

-

For >24 hour runs: Use pre-slit septa to prevent vacuum formation, but only if the tray is cooled. If uncooled, pre-slit septa accelerate evaporation.

-

-

Headspace Management: Use 250 µL glass inserts in 2 mL vials. Minimizing the headspace volume reduces the total mass of vapor required to saturate that space [4].

Part 2: Frequently Asked Questions (FAQ)

Q: Should I bring my 13C-heptane standard to room temperature before opening? A: No. This is a common misconception derived from handling non-volatiles (where condensation is the enemy). For volatiles like heptane, warming increases vapor pressure, leading to a "puff" of standard loss the moment the seal is broken.

-

Correct Protocol: Remove from freezer -> Wipe external condensation immediately -> Open while cold -> Aliquot -> Reseal immediately.

-

Note: If you are in a high-humidity environment, use a dry nitrogen glove bag or purge the vial headspace with nitrogen immediately after opening to prevent moisture ingress [3].

Q: Can I use plastic pipette tips for transferring 13C-heptane? A: Avoid if possible. While brief contact is usually acceptable, heptane can leach plasticizers (phthalates) from low-quality tips, interfering with MS signals. More importantly, the high vapor pressure of heptane can cause it to "drip" or leak from air-displacement pipettes.

-

Best Practice: Use gas-tight glass syringes (e.g., Hamilton) or positive-displacement pipettes for transfer. This ensures volumetric accuracy and chemical compatibility [5].

Q: Volumetric vs. Gravimetric preparation: Which is better for volatiles? A: Gravimetric is mandatory for high precision. Volumetric flasks change volume with temperature, and pouring volatile liquids introduces evaporation errors.

-

The Fix: Weigh the solvent and the standard. Mass is independent of temperature. Calculate concentration as

[6].

Part 3: Experimental Protocols

Workflow: Gravimetric Preparation of 13C-Heptane Standards

This protocol eliminates volumetric error and minimizes evaporation loss.

Materials:

-

Analytical Balance (0.01 mg precision)

-

20 mL Headspace Vial with Crimp Cap (tared)

-

13C-Heptane Standard (stored at -20°C)

-

Diluent (e.g., Methanol or high-purity Heptane)

Step-by-Step:

-

Tare the empty 20 mL vial with its cap on the balance.

-

Add Diluent: Fill the vial with the target mass of diluent (leaving minimal headspace). Cap immediately. Weigh (

). -

Inject Standard:

-

Draw 13C-heptane into a gas-tight syringe.

-

Inject through the septum of the capped diluent vial. Do not open the vial.

-

Weigh the vial again (

).

-

-

Calculate:

. -

Mix: Vortex gently.

-

Store: Place in -20°C freezer immediately.

Data Summary: Cap & Septum Performance

| Cap Type | Septum Material | Rec.[1][2][3] Temp | Volatility Protection | Best Use Case |

| Crimp Top | PTFE/Silicone | -20°C to 4°C | High | Long-term storage; Primary Standards |

| Screw Top | PTFE/Silicone | 4°C | Moderate | Working standards (short term) |

| Snap Top | Polyethylene | Ambient | Low | Do NOT Use for 13C-Heptane |

| Pre-Slit | PTFE/Silicone | 4°C | Low (unless cooled) | Autosampler runs (prevent vacuum) |

Part 4: Visualizations

Diagram 1: The "Cold Chain" Handling Workflow

This flowchart illustrates the critical decision points when handling volatile standards to prevent loss.

Caption: Workflow for handling volatile 13C-standards. Method A (Syringe Transfer) is preferred to maintain a closed system.

Diagram 2: Evaporation Mechanics in Autosampler Vials

This diagram explains the physical forces leading to standard loss during analysis.

Caption: Causal map of volatility loss. Green nodes represent control points where the analyst can intervene to minimize error.

References

-

Chrom Tech, Inc. (2025).[3] How to Choose the Right Septa for Your Autosampler Vial Closure. Retrieved from [Link]